molecular formula C6H10O3 B1524707 3-(Hydroxymethyl)cyclobutanecarboxylic acid CAS No. 1015856-00-4

3-(Hydroxymethyl)cyclobutanecarboxylic acid

Cat. No.: B1524707
CAS No.: 1015856-00-4
M. Wt: 130.14 g/mol
InChI Key: IJDSDHSDNKDDER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydroxymethyl)cyclobutanecarboxylic acid: is an organic compound with the molecular formula C6H10O3 It is characterized by a cyclobutane ring substituted with a hydroxymethyl group and a carboxylic acid group

Scientific Research Applications

Chemistry: 3-(Hydroxymethyl)cyclobutanecarboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.

Biology: In biological research, this compound can be used to study the effects of cyclobutane derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological contexts.

Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s structural features may be exploited to design drugs with specific biological activities.

Industry: In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its reactivity and functional groups make it a versatile intermediate in various manufacturing processes.

Safety and Hazards

Safety data for 3-(Hydroxymethyl)cyclobutanecarboxylic acid suggests that it should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Hydroxymethyl)cyclobutanecarboxylic acid typically involves the cyclization of suitable precursors followed by functional group transformations. One common method involves the use of cyclobutanone as a starting material, which undergoes hydroxymethylation and subsequent carboxylation to yield the desired product. The reaction conditions often include the use of strong bases and specific catalysts to facilitate the transformations.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: 3-(Hydroxymethyl)cyclobutanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid group.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as alkoxides and amines can be used under basic conditions.

Major Products:

    Oxidation: Formation of 3-(Carboxymethyl)cyclobutanecarboxylic acid.

    Reduction: Formation of 3-(Hydroxymethyl)cyclobutanol.

    Substitution: Formation of various substituted cyclobutane derivatives.

Comparison with Similar Compounds

    Cyclobutanecarboxylic acid: Lacks the hydroxymethyl group, making it less versatile in chemical reactions.

    3-(Hydroxymethyl)cyclopentanecarboxylic acid: Contains a five-membered ring, which alters its chemical properties and reactivity.

    3-(Hydroxymethyl)cyclohexanecarboxylic acid: Contains a six-membered ring, leading to different steric and electronic effects.

Uniqueness: 3-(Hydroxymethyl)cyclobutanecarboxylic acid is unique due to its four-membered cyclobutane ring, which imparts strain and reactivity not seen in larger ring systems. This makes it a valuable compound for studying ring strain and its effects on chemical reactivity and biological activity.

Properties

IUPAC Name

3-(hydroxymethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O3/c7-3-4-1-5(2-4)6(8)9/h4-5,7H,1-3H2,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJDSDHSDNKDDER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1C(=O)O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40698864
Record name 3-(Hydroxymethyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015856-00-4
Record name 3-(Hydroxymethyl)cyclobutane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40698864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Hydroxymethyl)cyclobutanecarboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Hydroxymethyl)cyclobutanecarboxylic acid
Reactant of Route 2
3-(Hydroxymethyl)cyclobutanecarboxylic acid
Reactant of Route 3
3-(Hydroxymethyl)cyclobutanecarboxylic acid
Reactant of Route 4
3-(Hydroxymethyl)cyclobutanecarboxylic acid
Reactant of Route 5
3-(Hydroxymethyl)cyclobutanecarboxylic acid
Reactant of Route 6
3-(Hydroxymethyl)cyclobutanecarboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.